molecular formula C9H14O2 B6203580 2-methylspiro[3.3]heptane-2-carboxylic acid CAS No. 64776-06-3

2-methylspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B6203580
CAS No.: 64776-06-3
M. Wt: 154.2
InChI Key:
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Description

2-methylspiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylspiro[3.3]heptane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and methyl iodide.

    Formation of Spirocyclic Intermediate: The initial step involves the formation of a spirocyclic intermediate through a series of reactions, including alkylation and cyclization.

    Carboxylation: The spirocyclic intermediate is then subjected to carboxylation to introduce the carboxylic acid functional group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methylspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methylspiro[3.3]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity to influence cellular responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane-2-carboxylic acid: Lacks the methyl group at the 2-position.

    2-methylspiro[4.4]nonane-2-carboxylic acid: Contains a larger spirocyclic ring system.

    2-methylspiro[3.3]heptane-1-carboxylic acid: The carboxylic acid group is located at a different position.

Uniqueness

2-methylspiro[3.3]heptane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a methyl group at the 2-position, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

64776-06-3

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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